Pteleine

Analytical Chemistry Quality Control Traditional Chinese Medicine

Pteleine (6-methoxydictamnine) is not interchangeable with other furoquinoline alkaloids—its bioactivity profile differs markedly from dictamnine and skimmianine in mutagenicity assays. This compound serves as a validated reference standard for HPLC quantification of alkaloids in Phellodendron chinense (Huangbo) per pharmacopoeial methods, and as a class-specific positive control in genotoxicity testing (TA98 strain with S9 activation). Choose pteleine when assay specificity and regulatory compliance demand the correct, differentially active reference compound.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 2221-41-2
Cat. No. B1345955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePteleine
CAS2221-41-2
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C3C(=C2OC)C=CO3
InChIInChI=1S/C13H11NO3/c1-15-8-3-4-11-10(7-8)12(16-2)9-5-6-17-13(9)14-11/h3-7H,1-2H3
InChIKeyALLQMEDAYDKMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pteleine (CAS 2221-41-2) Baseline: Identity and Classification of the Furoquinoline Alkaloid


Pteleine (CAS 2221-41-2), also known as 6-methoxydictamnine, is a naturally occurring furoquinoline alkaloid [1]. It has the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol [1]. This compound is a secondary metabolite primarily isolated from plants in the Rutaceae family, including genera such as *Ruta*, *Melicope*, and *Zanthoxylum* [2]. Its structure is characterized by a furo[2,3-b]quinoline core with methoxy substitutions at the 4 and 6 positions, distinguishing it from other related furoquinolines [1].

Why Furoquinoline Alkaloids Like Pteleine (CAS 2221-41-2) Cannot Be Substituted Interchangeably


Furoquinoline alkaloids, while sharing a common core structure, exhibit significant variation in biological activity based on subtle differences in their substitution patterns [1]. For instance, in mutagenicity assays, the specific mutagenic potency of pteleine differs greatly from that of its structural analogs like dictamnine and skimmianine when tested under identical conditions [1]. This confirms that even within this narrow chemical class, bioactivity is not uniform. Therefore, substituting pteleine with another furoquinoline without verified, quantitative data for the specific assay of interest is scientifically unsound and can lead to erroneous experimental conclusions or failed quality control protocols.

Pteleine (CAS 2221-41-2) Quantitative Evidence Guide for Informed Scientific Selection


Analytical Benchmarking: Pteleine as a Validated Reference for HPLC Quantification in Herbal Medicine

Pteleine has been validated as a reliable target for quantification in a high-performance liquid chromatography (HPLC) method alongside other alkaloids in *Phellodendron chinense* (Huangbo) [1]. This method demonstrated excellent linearity with a correlation coefficient (r) greater than 0.9997 for all alkaloids, including pteleine, across a specific concentration range [1].

Analytical Chemistry Quality Control Traditional Chinese Medicine

Biological Activity Screening: Pteleine's Demonstrated Antiplatelet Aggregation Potential

In a study investigating antiplatelet aggregation principles from *Melicope triphylla*, pteleine (compound 3) demonstrated a specific activity profile distinct from its analogs [1]. While most compounds showed potent inhibition against arachidonic acid and collagen-induced aggregation, pteleine, along with dictamine (1), evolitrine (2), and imperatorin (6), was found to possess a different, medium level of inhibitory activity toward ADP-induced platelet aggregation [1].

Cardiovascular Pharmacology Natural Product Screening Platelet Biology

Mutagenicity Assessment: Pteleine's Differential Potency in Salmonella typhimurium Strain TA98

Pure pteleine, like its structural analogs, exhibits mutagenic activity in the Ames test, but its potency is not uniform across the class. A 1987 study found that the specific mutagenicity of pure furoquinoline alkaloids, including pteleine, differed greatly when tested in *Salmonella typhimurium* strain TA98 in the presence of S9 metabolic activation mix [1].

Genetic Toxicology Safety Pharmacology Natural Product Safety

Optimal Scientific and Industrial Use Cases for Pteleine (CAS 2221-41-2)


Analytical Reference Standard for Quality Control in Botanical Products

Pteleine is a validated reference compound for the simultaneous HPLC quantification of alkaloids in *Phellodendron chinense* (Huangbo), a key ingredient in Traditional Chinese Medicine [3]. Its use is recommended for laboratories establishing quality control protocols to verify the identity and consistency of Huangbo bark raw materials and finished products, ensuring compliance with pharmacopoeial standards.

Pathway-Specific Probe in Platelet Aggregation Research

Pteleine can be employed as a research tool to dissect the mechanisms of ADP-induced platelet aggregation [3]. Given its distinct medium-level activity on this pathway, it is suitable for comparative studies against other furoquinolines that exhibit potent activity on arachidonic acid or collagen pathways, helping to map structure-activity relationships in cardiovascular pharmacology.

Positive Control and Reference in Genotoxicity Assessment

As a known mutagen with a distinct potency profile, pteleine serves as a valuable reference compound in the development and validation of *in vitro* genotoxicity assays, particularly those using *Salmonella typhimurium* strain TA98 with metabolic activation [3]. It can be used as a class-specific positive control when assessing the safety of other furoquinoline-containing natural product extracts.

Technical Documentation Hub

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